
6-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid
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Overview
Description
6-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions would be optimized to ensure high yield and purity, involving precise control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
6-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, known for its biological activity.
Pyrrolidine-2,5-diones: Compounds with similar structural features and biological properties.
Prolinol: A derivative of pyrrolidine with distinct chemical and biological properties.
Uniqueness
6-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid is unique due to its combination of a pyrrolidine ring, a phenyl group, and a nicotinic acid moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
6-[2-(pyrrolidine-3-carbonyl)phenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H16N2O3/c20-16(11-7-8-18-9-11)14-4-2-1-3-13(14)15-6-5-12(10-19-15)17(21)22/h1-6,10-11,18H,7-9H2,(H,21,22) |
InChI Key |
HDELNVNIOVIYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=NC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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